molecular formula C11H11ClN2O2S B2874657 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 882275-37-8

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile

Cat. No.: B2874657
CAS No.: 882275-37-8
M. Wt: 270.73
InChI Key: GHIOFMHWRIECPK-DHZHZOJOSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile is an organic compound with the molecular formula C11H11ClN2O2S This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylaminoacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the sulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
  • 2-[(4-Methylphenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
  • 2-[(4-Nitrophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile

Uniqueness

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIOFMHWRIECPK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332449
Record name (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882275-37-8
Record name (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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